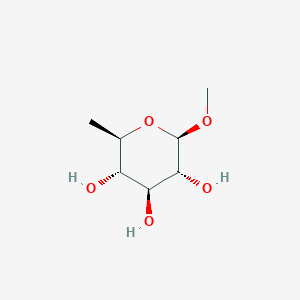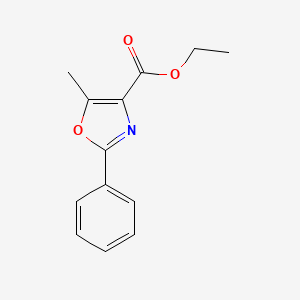
Methyl 6-deoxy-beta-D-glucopyranoside
Übersicht
Beschreibung
“Methyl 6-deoxy-beta-D-glucopyranoside” is a chemical compound with the molecular formula C7H14O5 . It has been used in studies to advance the understanding of the differences in reactivity of single hydroxyl groups on the pyranoside skeleton .
Synthesis Analysis
Methyl α-D-glucopyranoside derivatives were synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods . A series of new methyl 6-deoxy-6-[N’-alkyl/aryl-N’'-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides were obtained from the reaction of an alkyl/aryl amine in the presence of HgCl2 and sugar-thiourea derivatives, followed by the removal of protecting groups .Molecular Structure Analysis
The molecular structure of “Methyl 6-deoxy-beta-D-glucopyranoside” can be found in various databases such as PubChem and ChemSpider .Chemical Reactions Analysis
The chemical reactions involving “Methyl 6-deoxy-beta-D-glucopyranoside” are complex and varied. For example, selective dimolar benzoylation of methyl 6-deoxy-α- and β-D-glucopyranosides yielded the 2,3-di-O-benzoate of the respective glucopyranoside as the major product .Physical And Chemical Properties Analysis
“Methyl 6-deoxy-beta-D-glucopyranoside” has a density of 1.3±0.1 g/cm3, a boiling point of 312.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Understanding Reactivity of Hydroxyl Groups
“Methyl 6-deoxy-β-D-glucopyranoside” has been used in studies to advance the understanding of the differences in reactivity of single hydroxyl groups on the pyranoside skeleton . This research can provide valuable insights into the chemical behavior of this compound and similar structures.
Binding Modes with Artificial Receptors
This compound has been used to explore the binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor . The artificial receptor belongs to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold . This research can contribute to the development of new synthetic receptors and the understanding of their interactions with various compounds.
Alternansucrase Acceptor Reactions
“Methyl 6-deoxy-β-D-glucopyranoside” has been used in a study to assess alternansucrase acceptor reactions with methyl hexopyranosides . This research can help understand the enzymatic processes involving this compound and potentially lead to the development of new biochemical applications.
Fermentation Specificity Studies
This compound has also been used in a study to investigate the specificity of yeast Saccharomyces cerevisiae in removing carbohydrates by fermentation . This can provide insights into the metabolic pathways of yeast and other microorganisms, which can be useful in biotechnology and industrial fermentation processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-XUUWZHRGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-deoxy-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)







